molecular formula C5H6Na2O4 B076919 Disodium glutarate CAS No. 13521-83-0

Disodium glutarate

Cat. No. B076919
CAS RN: 13521-83-0
M. Wt: 176.08 g/mol
InChI Key: ZUDYLZOBWIAUPC-UHFFFAOYSA-L
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Description

Disodium glutarate, also known as sodium glutarate, is a compound with the molecular formula C5H6Na2O4 . It is a salt of glutaric acid, which is an alpha, omega-dicarboxylic acid and a dicarboxylic fatty acid .


Synthesis Analysis

This compound can be produced through various biosynthetic pathways. One such pathway involves the engineering of a lysine-overproducing E. coli strain, which can achieve high levels of glutarate production from glucose . Another pathway involves the use of native lysine catabolic machinery for glutarate biosynthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of two sodium ions (Na+) and a glutarate ion (C5H4O4^2-) . The InChI representation of the molecule is InChI=1S/C5H8O4.2Na/c6-4(7)2-1-3-5(8)9;;/h1-3H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 176.08 g/mol . It has zero hydrogen bond donors and four hydrogen bond acceptors .

Scientific Research Applications

Disodium glutarate has been widely used in the scientific research field due to its unique properties. It is used as a reagent in organic synthesis, as a buffer in biochemical experiments, and in the production of polymers and pharmaceuticals. This compound is also used in the manufacture of cosmetics, food, and drugs. It has been used in the synthesis of various drugs, such as the anti-inflammatory drug indomethacin and the anti-cancer drug doxorubicin. This compound has also been used in the synthesis of various polymers, such as polyvinyl chloride and polystyrene.

Mechanism of Action

Target of Action

Disodium glutarate, also known as α-Ketoglutarate (2-Oxoglutarate), is an essential metabolite in virtually all organisms . It primarily targets enzymes such as isocitrate dehydrogenase (ICDH) , glutamate dehydrogenase (GDH) , succinate semialdehyde dehydrogenase (SSADH) , and transaminases . These enzymes directly contribute to the formation of α-Ketoglutarate .

Mode of Action

This compound interacts with its targets to mediate various biological processes. For instance, it inhibits α-ketoglutarate-dependent dioxygenases . It also reduces the activity of the pyruvate dehydrogenase complex, enhancing glycolysis .

Biochemical Pathways

This compound plays a central role in the tricarboxylic acid (TCA) cycle , a central metabolic network in most organisms . It participates in a multitude of metabolic processes, including anti-oxidative defense, energy production, amino acid metabolism, modulation of signaling systems, and genetic modification . It’s also involved in the glutamine metabolic pathway , which has taken a special place in metabolomics research in recent years .

Result of Action

The action of this compound leads to various molecular and cellular effects. For instance, it increases memory T cells as well as T cell cytotoxicity and reduces tumor growth . It also enhances the cytotoxic properties of T cells while overcoming T cell exhaustion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, fluctuations in oxygen and nutrients can force cells to modulate mitochondrial function, which can affect the action of this compound . Moreover, environmental pressures might lead to modifications in TCA metabolic fluxes and metabolite levels, potentially influencing the action of this compound .

Advantages and Limitations for Lab Experiments

The main advantage of using Disodium glutarate in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and is stable in aqueous solutions. The main limitation of this compound is its weak acidity, which makes it unsuitable for use in certain reactions. Additionally, this compound is not very soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of Disodium glutarate in scientific research. It could be used in the synthesis of new drugs, polymers, and other materials. It could also be used to modify the properties of existing molecules for various applications. Additionally, this compound could be used to study the biochemical and physiological effects of various compounds. Finally, this compound could be used to develop new methods for the synthesis of organic compounds.

Biochemical Analysis

Biochemical Properties

Disodium glutarate participates in a variety of biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms . This compound is also known to interact with enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, in T cells, glutarate levels increase during activation, influencing T cell cytotoxicity and reducing tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It inhibits α-ketoglutarate-dependent dioxygenases and influences the activity of the pyruvate dehydrogenase complex . These interactions can lead to changes in gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that glutarate levels increase substantially upon T cell activation

Metabolic Pathways

This compound is involved in several metabolic pathways. It is an intermediate of the tricarboxylic acid (TCA) cycle . It interacts with enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases .

properties

IUPAC Name

disodium;pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4.2Na/c6-4(7)2-1-3-5(8)9;;/h1-3H2,(H,6,7)(H,8,9);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDYLZOBWIAUPC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110-94-1 (Parent)
Record name Disodium glutarate
Source ChemIDplus
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DSSTOX Substance ID

DTXSID80889613
Record name Pentanedioic acid, sodium salt (1:2)
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Molecular Weight

176.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13521-83-0, 32224-61-6
Record name Disodium glutarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013521830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium glutarate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanedioic acid, sodium salt (1:2)
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Record name Pentanedioic acid, sodium salt (1:?)
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Record name Pentanedioic acid, sodium salt (1:2)
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Record name Disodium glutarate
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Record name Disodium glutarate
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Record name SODIUM GLUTARATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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